molecular formula C9H15NO4 B146115 (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 126496-79-5

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No. B146115
M. Wt: 201.22 g/mol
InChI Key: OHKDZMSOHBQKDL-UOQJWNSWSA-N
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Description

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate is a compound that falls within the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their reactivity and have been studied for their potential as building blocks in organic synthesis. The specific compound , with a tert-butyl group and a 2-methyl substitution, is likely to have unique reactivity patterns due to the steric and electronic effects imparted by these groups.

Synthesis Analysis

The synthesis of related aziridine compounds has been explored in the literature. For instance, the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was achieved through the acid-catalyzed hydrolysis of an acetonide-protected aziridine, followed by glycol cleavage . This method showcases the potential synthetic routes that could be adapted for the synthesis of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate, emphasizing the importance of protecting group strategies and selective transformations.

Molecular Structure Analysis

The molecular structure of aziridines is characterized by a strained three-membered ring that includes a nitrogen atom. This strain leads to high reactivity, particularly in ring-opening reactions. The substitution pattern on the aziridine ring, such as the tert-butyl and methyl groups, would influence the molecule's reactivity and the stereochemical outcomes of reactions due to steric hindrance and electronic effects.

Chemical Reactions Analysis

Aziridines, including those with silylmethyl substituents, have been shown to participate in formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of various heterocyclic products such as imidazolines, oxazolidines, and tetrahydropyrimidines . The tert-butyldiphenylsilylmethyl function was found to control the regioselectivity and relative stereochemistry in these reactions. This suggests that (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate could also undergo similar cycloaddition reactions, potentially leading to a range of structurally complex and stereochemically defined products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate are not detailed in the provided papers, general properties of aziridines can be inferred. Aziridines are typically polar due to the presence of a heteroatom (nitrogen) and can exhibit a range of boiling points and solubilities depending on their substitution patterns. The presence of the tert-butyl group would likely increase the molecule's hydrophobic character, while the dicarboxylate functionality would contribute to its acidity and potential for salt formation.

Scientific Research Applications

Versatile Synthetic Building Blocks

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate serves as a versatile synthetic building block. For instance, tert-Butyl cinnamates undergo aziridination to produce N-unfunctionalised aziridines, which are shown to be valuable in selective ring-opening reactions with a wide range of nucleophiles (Armstrong & Ferguson, 2012).

Aziridination of Aldehydes and Amines

Aziridines derived from (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate have been used in the three-component coupling reactions involving aliphatic aldehydes and amines, facilitated by specific catalysts (Kubo, Sakaguchi, & Ishii, 2000).

Synthesis of β-Lactam Derivatives

This compound also plays a role in the synthesis of β-lactam derivatives. A study demonstrated the use of potassium tert-butoxide in tetrahydrofuran for synthesizing 2-methyleneaziridines, which are precursors for β-lactam synthesis (de Kimpe, De Smaele, & Sakonyi, 1997).

Catalyst in Polymerization Processes

In the field of polymer science, (S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate-related compounds, like N-tert-butyl aziridine, are used as catalysts in polymerization, enabling the creation of polymers with varied end groups (Munir & Goethals, 1981).

In Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of various chemical structures. One study demonstrated its use in the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, a useful scaffold for chiral ligands (Xu & Appella, 2006).

Theoretical Studies in Catalysis

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate has been the subject of theoretical studies exploring its behavior in catalytic processes, particularly in the context of aziridine ring expansion to yield azetidinones (Ardura, López, & Sordo, 2006).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDZMSOHBQKDL-UOQJWNSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Tert-butyl 2-methyl aziridine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CT Wilkinson - 2014 - eprints.hud.ac.uk
Limited examples of the successful ring expansion of aziridines with sulfonium ylides to generate azetidines are known, but typically result in functional groups on azetidine that are not …
Number of citations: 2 eprints.hud.ac.uk

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